molecular formula C23H19N5O2 B11431968 9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione

9-(2,5-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione

Cat. No.: B11431968
M. Wt: 397.4 g/mol
InChI Key: IPDLMSGRJCOZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyrimidine-5,7(6H,9H)-dione is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-d]pyrimidines and their derivatives, such as:

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),3(7),5,8-tetraene-10,12-dione

InChI

InChI=1S/C23H19N5O2/c1-13-9-10-14(2)19(11-13)27-20-18(21(29)25-23(30)24-20)12-17-15(3)26-28(22(17)27)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,29,30)

InChI Key

IPDLMSGRJCOZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.